![molecular formula C45H62N6O12 B1258002 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1258002.png)
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound plays a crucial role in the conversion of hydrogenobyrinic acid to cobyrinic acid, which is a precursor to vitamin B12. The compound is involved in the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, facilitating the formation of cobyrinic acid a,c-diamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is synthesized through the action of hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the reaction between hydrogenobyrinic acid, ATP, and L-glutamine, resulting in the formation of hydrogenobyrinic acid a,c-diamide, ADP, phosphate, and L-glutamate . The reaction conditions typically involve an aqueous environment with the presence of ATP and L-glutamine as substrates.
Industrial Production Methods: Industrial production of hydrogenobyrinic acid a,c-diamide is often integrated into the microbial fermentation processes used for vitamin B12 production. Microorganisms such as Pseudomonas denitrificans and Propionibacterium freudenreichii are commonly employed due to their ability to produce high yields of vitamin B12 . Metabolic engineering and optimization of fermentation conditions, including the use of glucose and corn steep liquor as carbon and nitrogen sources, have been shown to enhance the production of hydrogenobyrinic acid a,c-diamide .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid primarily undergoes amidation reactions. The compound is also involved in the insertion of cobalt into the corrin ring during the biosynthesis of coenzyme B12 .
Common Reagents and Conditions: The amidation reactions typically require ATP, L-glutamine, and water as reagents. The cobalt insertion reaction involves cobalt ions (Co^2+), ATP, and water .
Major Products Formed: The major products formed from these reactions include cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide .
Wissenschaftliche Forschungsanwendungen
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid has significant applications in scientific research, particularly in the study of vitamin B12 biosynthesis. The compound is used to investigate the enzymatic pathways and mechanisms involved in the production of cobalamin. Additionally, it serves as a precursor for the synthesis of various cobalamin derivatives, which are utilized in biochemical and medical research .
In the field of metabolic engineering, hydrogenobyrinic acid a,c-diamide is employed to enhance the production of vitamin B12 in engineered microbial strains. This has implications for the pharmaceutical, food, and chemical industries, where vitamin B12 is a valuable commodity .
Wirkmechanismus
The mechanism of action of hydrogenobyrinic acid a,c-diamide involves its role as a substrate for hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, resulting in the formation of hydrogenobyrinic acid a,c-diamide . This compound then participates in the cobalt insertion reaction catalyzed by cobaltochelatase, leading to the production of cob(II)yrinic acid a,c-diamide .
Vergleich Mit ähnlichen Verbindungen
- Cobyrinic acid a,c-diamide
- Cob(II)yrinic acid a,c-diamide
- 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid (2-)
Comparison: this compound is unique in its role as an intermediate in the biosynthesis of cobalamin. While cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide are also intermediates in the same pathway, hydrogenobyrinic acid a,c-diamide is specifically involved in the amidation reactions that convert hydrogenobyrinic acid to cobyrinic acid a,c-diamide . The compound hydrogenobyrinic acid a,c-diamide (2-) is a dianionic form of hydrogenobyrinic acid a,c-diamide and is relevant in the context of its ionization state at physiological pH .
Eigenschaften
Molekularformel |
C45H62N6O12 |
|---|---|
Molekulargewicht |
879 g/mol |
IUPAC-Name |
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid |
InChI |
InChI=1S/C45H62N6O12/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61/h18,23-26,40,48H,9-17,19-20H2,1-8H3,(H2,46,52)(H2,47,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24-,25-,26+,40-,42-,43+,44+,45+/m1/s1 |
InChI-Schlüssel |
ZGGWTIPDUOTHRA-NREUJTCUSA-N |
Isomerische SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)/C)/[C@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)N |
Kanonische SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)N)C)C)N3)(C)CC(=O)N)CCC(=O)O)(C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


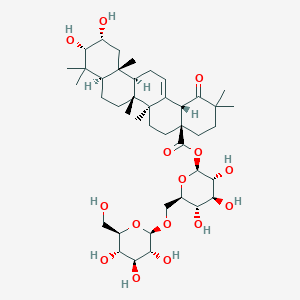
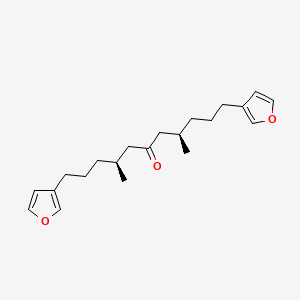
![[(1R,3R,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate](/img/structure/B1257922.png)
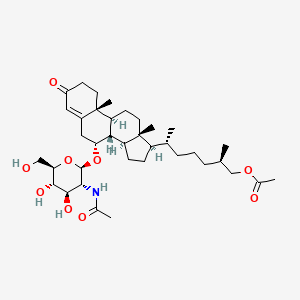

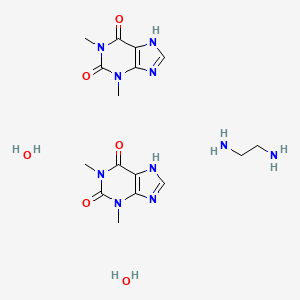
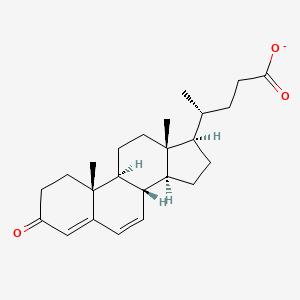
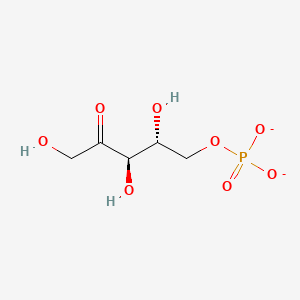
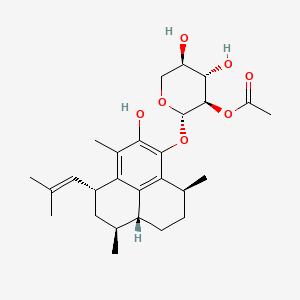
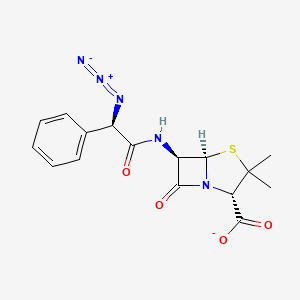
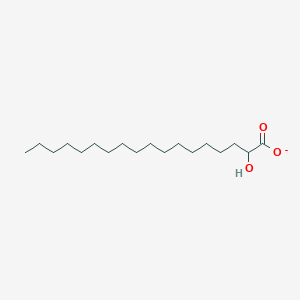
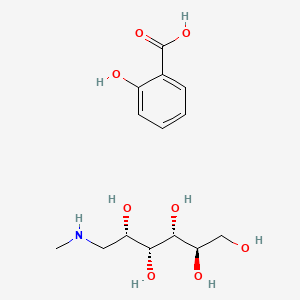
![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)
![N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1257943.png)
